![molecular formula C12H14N8S B15121390 1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B15121390.png)
1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine
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Overview
Description
1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine is a complex organic compound featuring a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine under specific conditions to form the desired azetidin-3-amine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s heterocyclic structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: Known for their broad range of biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their anticancer and antiviral properties.
Uniqueness
1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine is unique due to its combination of multiple heterocyclic rings, which may confer enhanced biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C12H14N8S |
---|---|
Molecular Weight |
302.36 g/mol |
IUPAC Name |
1-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H14N8S/c1-7-17-18-12(21-7)20-4-8(5-20)16-10-9-3-15-19(2)11(9)14-6-13-10/h3,6,8H,4-5H2,1-2H3,(H,13,14,16) |
InChI Key |
KLDMONMOERFENA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC3=C4C=NN(C4=NC=N3)C |
Origin of Product |
United States |
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